2-(2-Bromoethyl)oxane
Overview
Description
2-(2-Bromoethyl)tetrahydro-2H-Pyran is an organic compound with the molecular formula C7H13BrO2. It is a colorless to pale yellow liquid that is soluble in most organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . This compound is used as an organic building block in various chemical syntheses .
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic building block in chemical synthesis .
Mode of Action
The mode of action of 2-(2-bromoethyl)tetrahydro-2H-Pyran is primarily through its reactivity as a brominated compound. The bromine atom in the molecule can be displaced by nucleophilic attack, making it a useful intermediate in organic synthesis .
Biochemical Pathways
It has been used in the preparation of tellurated heterocycles .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 153°c and a density of 1397 g/mL at 25°C .
Result of Action
Its reactivity as a brominated compound allows it to participate in various chemical reactions, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of 2-(2-bromoethyl)tetrahydro-2H-Pyran. For instance, its boiling point indicates that it can be volatilized at high temperatures .
Preparation Methods
2-(2-Bromoethyl)tetrahydro-2H-Pyran can be synthesized by employing 2-bromoethanol as a starting reagent . The synthetic route involves the reaction of tetrahydropyran with bromoethanol under suitable reaction conditions . The reaction is typically carried out under an inert atmosphere at a suitable temperature and reaction time to produce the desired compound .
Chemical Reactions Analysis
2-(2-Bromoethyl)tetrahydro-2H-Pyran undergoes various types of chemical reactions, including substitution reactions. It can be used in the synthesis of 4-(2-chloroethoxy)benzenesulfonyl chloride, estrogen ligands bearing carborane, and other complex organic molecules . Common reagents used in these reactions include potassium heteroaryltrifluoroborates and other organometallic reagents . The major products formed from these reactions are often intermediates for further chemical transformations .
Scientific Research Applications
2-(2-Bromoethyl)tetrahydro-2H-Pyran has several scientific research applications. It is used in the synthesis of various organic compounds, including 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles . In the field of biology and medicine, it is used to prepare compounds that can act as ligands for estrogen receptors . Additionally, it is used in the preparation of complex organic molecules for industrial applications .
Comparison with Similar Compounds
2-(2-Bromoethyl)tetrahydro-2H-Pyran can be compared with other similar compounds such as 2-(3-bromopropoxy)tetrahydro-2H-pyran and 2-(bromomethyl)tetrahydro-2H-pyran . These compounds share similar structural features but differ in the length and position of the bromoalkyl chain. The unique reactivity of 2-(2-Bromoethyl)tetrahydro-2H-Pyran makes it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
2-(2-bromoethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXOVDMMOFKADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509976 | |
Record name | 2-(2-Bromoethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77564-82-0 | |
Record name | 2-(2-Bromoethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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